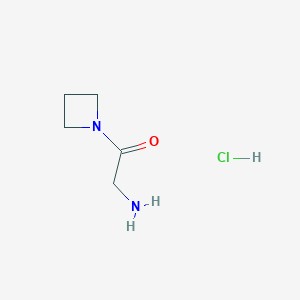![molecular formula C8H12ClN3 B1396086 4-甲基-5,6,7,8-四氢吡啶并[3,4-d]嘧啶盐酸盐 CAS No. 1187830-72-3](/img/structure/B1396086.png)
4-甲基-5,6,7,8-四氢吡啶并[3,4-d]嘧啶盐酸盐
描述
4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a chemical compound with the empirical formula C7H9N3·2HCl . It is a derivative of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold . This compound has been identified as a potent, highly selective, and orally available PI3Kδ inhibitor . Its potential as a drug candidate for the treatment of autoimmune diseases and leukocyte malignancies has been suggested .
Synthesis Analysis
The synthesis of this compound involves the chemical optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold . The optimization was conducted with a focus on cellular potency while maintaining high selectivity against PI3K isoforms .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1(CCNC2)=C2C=NC=N1.Cl.Cl . The InChI representation is 1S/C7H9N3.2ClH/c1-2-8-3-6-4-9-5-10-7(1)6;;/h4-5,8H,1-3H2;2*1H . Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 206-211 °C (decomposition) . It has a molecular weight of 208.09 g/mol . The compound should be stored at a temperature of 2-8°C .科学研究应用
Here is a comprehensive analysis of the scientific research applications of “4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride”, focusing on unique applications across different fields:
Axl and Mer Inhibitory Activities
This compound has been used to design and synthesize novel series of derivatives that act as potent and selective Axl inhibitors. These inhibitors have shown promising pharmacokinetic profiles in mice and potential for drug development .
Antitumor Evaluation
Derivatives of this compound have been synthesized and evaluated for their antitumor properties. Some studies have focused on the synthesis of novel 4-anilino-7,8-dihydropyrido derivatives for their potential use in cancer treatment .
Antimycobacterial Activity
Compounds synthesized from this chemical have been evaluated for their antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis, which causes tuberculosis .
Chemotherapeutic Potential
There is interest in derivatives of this compound, such as monastrol, which acts as an inhibitor of mitotic kinesin and has potential as a chemotherapeutic agent for cancer treatment .
Organic Intermediate
This compound can serve as an organic intermediate in the synthesis of various heterocyclic organic compounds, which are valuable in chemical research and industry applications .
Pesticide Synthesis
It has been used in the synthesis of compounds that serve as pesticides to control various pests and fungi, highlighting its importance in agricultural chemistry .
Synthetic Methodologies
The compound and its derivatives are used as starting materials for multi-step synthesis processes, such as the synthesis of tetrahydropteroic acid derivatives, which are important in biochemical research .
作用机制
Target of Action
The primary target of 4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride, also known as 5,6,7,8-Tetrahydro-4-methylpyrido[3,4-d]pyrimidine HCl, is the Axl receptor tyrosine kinase . Axl is a member of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases, which play crucial roles in cellular processes such as survival, proliferation, migration, and adhesion .
Mode of Action
This compound acts as a selective inhibitor of the Axl receptor . It binds to the Axl receptor, thereby inhibiting its activity. This inhibition prevents the activation of the downstream signaling pathways that are normally triggered by the activation of the Axl receptor .
Biochemical Pathways
The Axl receptor is involved in several biochemical pathways. One of the key pathways is the PI3K/Akt pathway, which is often overactivated in various cancers . By inhibiting the Axl receptor, this compound can potentially downregulate the PI3K/Akt pathway, thereby exerting its anti-cancer effects .
Pharmacokinetics
It has been reported to have a promising pharmacokinetic profile in mice .
Result of Action
By inhibiting the Axl receptor, this compound can potentially suppress the growth and proliferation of cancer cells. It has been shown to exhibit effective and selective inhibition of Erk2 in HepG2 cells and tumor xenografts, and it reduces the levels of phospho-RSK .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s efficacy may be influenced by the presence of other molecules in the cellular environment that can interact with the Axl receptor or the downstream signaling pathways .
安全和危害
The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause harm if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and if swallowed: calling a poison center or doctor if feeling unwell .
属性
IUPAC Name |
4-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-6-7-2-3-9-4-8(7)11-5-10-6;/h5,9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAAPSYFJHARCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNCC2=NC=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717240 | |
| Record name | 4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride | |
CAS RN |
1187830-72-3 | |
| Record name | 4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1396004.png)
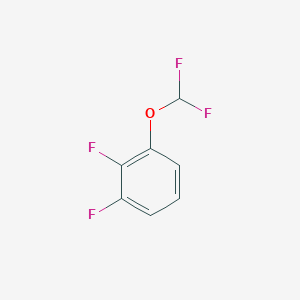

![2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride](/img/structure/B1396008.png)
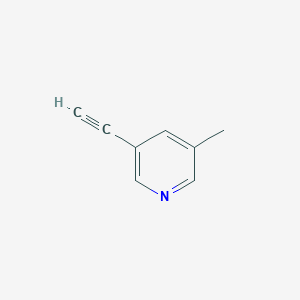


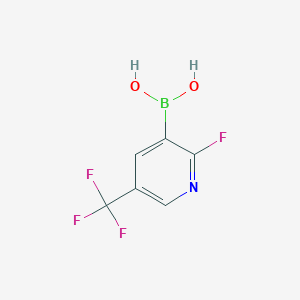

![Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride](/img/structure/B1396019.png)
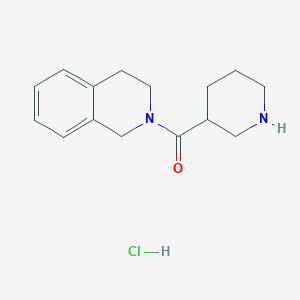
![Spiro[2.5]octane-6-carboxylic acid](/img/structure/B1396022.png)
![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B1396024.png)
